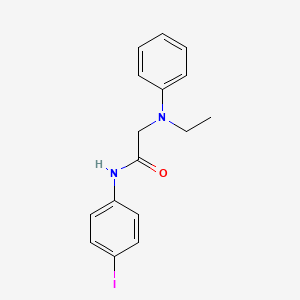![molecular formula C14H23NO2 B5209786 2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)
2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMBAE and has been synthesized using various methods. DMBAE has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
DMBAE has been found to bind to proteins and enzymes, altering their function and activity. It has been shown to inhibit the activity of certain enzymes, making it a valuable tool in enzyme assays. DMBAE has also been found to bind to proteins involved in cancer and neurodegenerative diseases, making it a potential drug candidate for these diseases.
Biochemical and Physiological Effects
DMBAE has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, alter protein-protein interactions, and bind to proteins involved in cancer and neurodegenerative diseases. DMBAE has also been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBAE has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a valuable tool for researchers. DMBAE has also been found to have low toxicity, making it safe for use in lab experiments. However, DMBAE has some limitations, including its limited solubility in aqueous solutions and its potential to bind to proteins non-specifically.
Direcciones Futuras
For the use of DMBAE in scientific research include the study of protein-protein interactions, the development of new drugs for cancer and neurodegenerative diseases, and the study of oxidative stress-related diseases.
Métodos De Síntesis
DMBAE can be synthesized using various methods, including the reaction between 3,5-dimethylphenol and 1,4-dibromobutane followed by the reaction with diethanolamine. Another method involves the reaction between 3,5-dimethylphenol and 1,4-dibromo-2-butene followed by the reaction with diethanolamine. These methods have been found to be effective in producing DMBAE with high purity.
Aplicaciones Científicas De Investigación
DMBAE has been widely used in scientific research due to its unique properties. It has been found to have significant effects on various biological processes, making it a valuable tool for researchers in various fields. DMBAE has been used in the study of protein-protein interactions, enzyme assays, and drug discovery. It has also been used in the study of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-9-13(2)11-14(10-12)17-8-4-3-5-15-6-7-16/h9-11,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCHGTUQBQESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-Dimethylphenoxy)butylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)
![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)